

4-Nitro-L-phenylalanine: A Versatile Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitro-L-phenylalanine**

Cat. No.: **B556529**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-L-phenylalanine (p-NO₂-Phe) is a non-proteinogenic amino acid that has emerged as a crucial building block in peptide chemistry. Its unique electronic and structural properties, conferred by the presence of a nitro group on the phenyl ring, enable a wide range of applications in drug discovery, biochemical research, and materials science. This technical guide provides a comprehensive overview of **4-Nitro-L-phenylalanine**, detailing its synthesis, incorporation into peptides using both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies, and its diverse applications.

The introduction of **4-Nitro-L-phenylalanine** into a peptide sequence can serve multiple purposes. The nitro group can be reduced to an amine, providing a site for further chemical modification or bioconjugation.^[1] This feature is particularly valuable in the development of targeted drug delivery systems and peptide-based diagnostics. Furthermore, the distinct spectroscopic properties of the nitro-phenylalanine residue allow it to function as an infrared (IR) probe or a fluorescence resonance energy transfer (FRET) quencher, facilitating the study of peptide conformation and interactions.^{[2][3]} Its unique characteristics also make it a valuable component in the synthesis of novel therapeutic agents, including VLA-4 integrin antagonists and analogs of the marine-derived cyclic peptide kahalalide F.^[2]

This guide will delve into the practical aspects of utilizing **4-Nitro-L-phenylalanine**, providing detailed experimental protocols, quantitative data summaries, and visual representations of key

workflows and concepts to aid researchers in harnessing the full potential of this versatile amino acid derivative.

Physicochemical and Spectroscopic Properties

4-Nitro-L-phenylalanine and its protected derivatives possess distinct physical and chemical properties that are essential to consider for their effective use in peptide synthesis. A summary of these properties is presented in the tables below.

Property	4-Nitro-L-phenylalanine	Fmoc-4-Nitro-L-phenylalanine	Boc-4-Nitro-L-phenylalanine
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	C ₂₄ H ₂₀ N ₂ O ₆	C ₁₄ H ₁₈ N ₂ O ₆
Molecular Weight	210.19 g/mol	432.43 g/mol	310.31 g/mol
Appearance	Off-white to light yellow powder	White to slight yellow to beige powder	White solid
Melting Point	236-237 °C (dec.)	213-223 °C	105-107 °C
Solubility	Soluble in water	Soluble in DMF	Soluble in tert-butanol, THF
Optical Rotation	[α]25/D +6.8° (c = 1.3 in 3 M HCl)	Not specified	Not specified
CAS Number	949-99-5	95753-55-2	33305-77-0

Spectroscopic Property	4-Nitro-L-phenylalanine
¹³ C NMR (DMSO-d6, δ, ppm)	36.62 (CH ₂), 55.25 (CH), 123.69, 130.94, 146.73, 173.27 (COOH)
Mass Spectrum (ESI, m/z)	[M+Na] ⁺ : 455.1214 (for Fmoc derivative)
Absorption Edge	435 nm
IR Absorption	Strong absorption of the NO ₂ stretching bands

Synthesis and Protection of 4-Nitro-L-phenylalanine

The synthesis of **4-Nitro-L-phenylalanine** is typically achieved through the nitration of L-phenylalanine. Subsequent protection of the α -amino group with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group is necessary for its use in solid-phase peptide synthesis.

Synthesis of 4-Nitro-L-phenylalanine

A common method for the synthesis of **4-Nitro-L-phenylalanine** involves the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.^[4]

Experimental Protocol:

- Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.
- Slowly add a 2:1 volume ratio of concentrated sulfuric acid to concentrated nitric acid to the stirring solution, maintaining the temperature at 0°C.
- Allow the reaction to stir for 3 hours at 0°C.
- Pour the reaction mixture over ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.
- Filter the precipitate and wash with cold water.
- Recrystallize the crude product from hot water to obtain pure **4-Nitro-L-phenylalanine**.

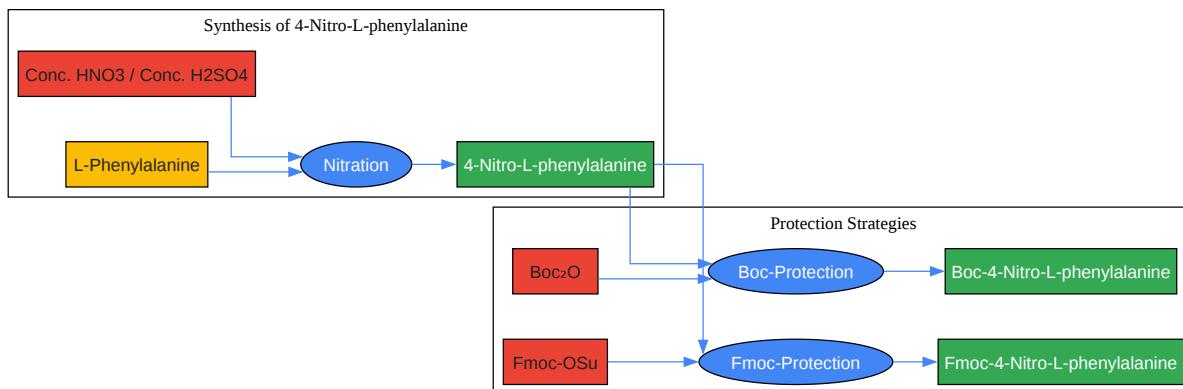
Note: This reaction can produce a mixture of ortho, meta, and para isomers. The para isomer is the major product and can be purified by recrystallization.

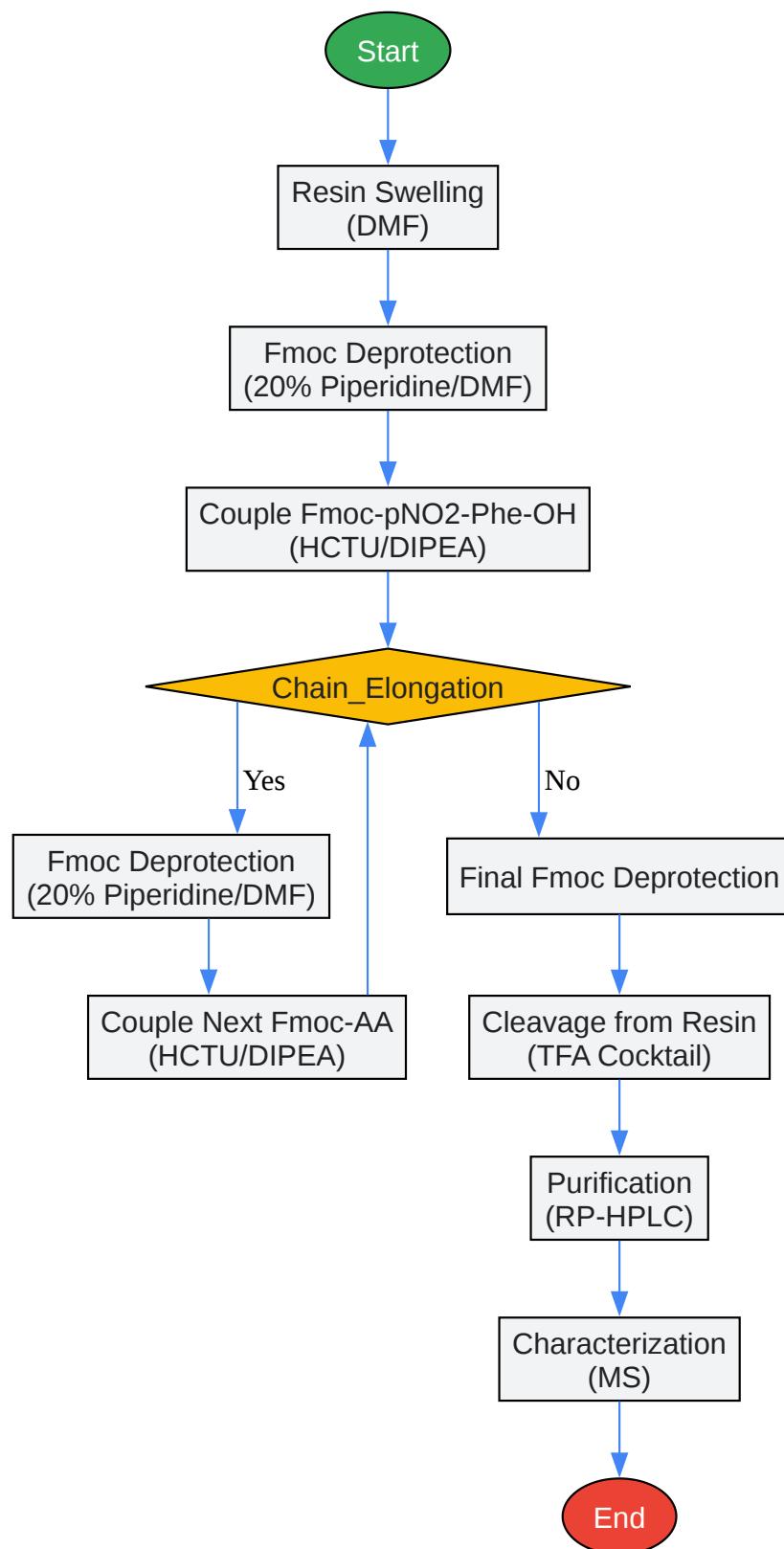
Synthesis of N- α -Fmoc-4-Nitro-L-phenylalanine

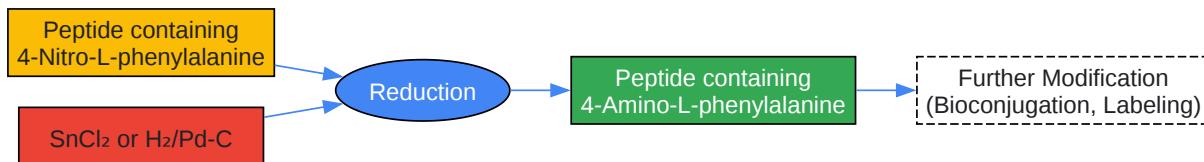
The Fmoc protecting group is attached to the α -amino group of **4-Nitro-L-phenylalanine** using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).

Experimental Protocol:

- Dissolve **4-Nitro-L-phenylalanine** in a 10% sodium carbonate solution.


- Add a solution of Fmoc-OSu in acetone to the stirring amino acid solution.
- Allow the reaction to stir at room temperature for 3-4 hours.
- Acidify the reaction mixture with 1M HCl to a pH of 2-3 to precipitate the product.
- Filter the white precipitate, wash with water, and dry under vacuum.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure **Fmoc-4-Nitro-L-phenylalanine**.


Synthesis of N- α -Boc-4-Nitro-L-phenylalanine


The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.^[5]

Experimental Protocol:

- Dissolve **4-Nitro-L-phenylalanine** (1 equivalent) in a mixture of tert-butanol, water, and sodium hydroxide (1.1 equivalents).^[5]
- Cool the solution to 0°C and add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in tert-butanol dropwise.^[5]
- Allow the reaction mixture to stir and warm to room temperature overnight.^[5]
- Remove the tert-butanol by evaporation under reduced pressure.^[5]
- Add water to the residue and wash with ethyl acetate to remove any unreacted Boc₂O.^[5]
- Acidify the aqueous layer with a 10% citric acid solution to precipitate the product.^[5]
- Extract the product with ethyl acetate.^[5]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-**4-Nitro-L-phenylalanine** as a white solid.
^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. nbinno.com [nbino.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC-L-4-Nitrophe synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [4-Nitro-L-phenylalanine: A Versatile Building Block for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556529#4-nitro-l-phenylalanine-as-a-building-block-in-peptide-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com